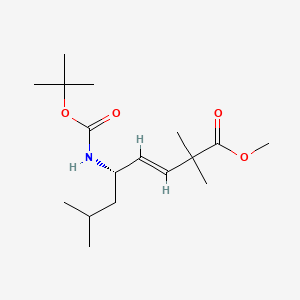
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its applications in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is commonly used to protect amine functionalities during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate typically involves the following steps:
Formation of the Boc-Protected Amine: The starting material, an amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified with methyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as with aqueous phosphoric acid.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction: The double bond in the compound can be reduced using hydrogenation reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous phosphoric acid or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Formation of substituted esters or amides.
Reduction: Formation of the corresponding saturated ester.
Scientific Research Applications
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based biomolecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate involves the protection of amine groups during chemical reactions. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon completion of the desired reaction, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Methyl (S,E)-5-amino-2,2,7-trimethyloct-3-enoate: Lacks the Boc protecting group, making it more reactive.
Methyl (S,E)-5-((benzyloxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate: Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Methyl (S,E)-5-((fluorenylmethyloxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate is unique due to the presence of the Boc protecting group, which offers stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .
Properties
Molecular Formula |
C17H31NO4 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl (E,5S)-2,2,7-trimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]oct-3-enoate |
InChI |
InChI=1S/C17H31NO4/c1-12(2)11-13(18-15(20)22-16(3,4)5)9-10-17(6,7)14(19)21-8/h9-10,12-13H,11H2,1-8H3,(H,18,20)/b10-9+/t13-/m1/s1 |
InChI Key |
QGBUDRZXWGWALH-WTNCMQEWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](/C=C/C(C)(C)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C=CC(C)(C)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















